molecular formula C8H13NOS B2724132 (2-(tert-Butyl)thiazol-5-yl)methanol CAS No. 1267558-97-3

(2-(tert-Butyl)thiazol-5-yl)methanol

Cat. No.: B2724132
CAS No.: 1267558-97-3
M. Wt: 171.26
InChI Key: AGNNILFVQBALLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(tert-Butyl)thiazol-5-yl)methanol is a chemical compound with the molecular formula C8H13NOS and a molecular weight of 171.26 g/mol. It is a thiazole derivative, which means it contains a five-membered ring with both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various pharmaceutical and industrial applications .

Chemical Reactions Analysis

(2-(tert-Butyl)thiazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiazolidines.

    Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring, while nucleophilic substitution can occur at the C-2 position.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

(2-(tert-Butyl)thiazol-5-yl)methanol has garnered attention in various fields of research due to its versatile properties. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, thiazole derivatives are known for their antimicrobial, antifungal, and antiviral activities . This compound may also be explored for its potential use in developing new pharmaceuticals. In the industry, it can be used in the synthesis of dyes, biocides, and chemical reaction accelerators .

Mechanism of Action

The mechanism of action of (2-(tert-Butyl)thiazol-5-yl)methanol is primarily related to its ability to interact with biological molecules through its thiazole ring. The sulfur and nitrogen atoms in the thiazole ring can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity . This interaction can disrupt various biological pathways, leading to antimicrobial or antiviral effects.

Comparison with Similar Compounds

Similar compounds to (2-(tert-Butyl)thiazol-5-yl)methanol include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

What sets this compound apart is its specific tert-butyl group, which can influence its chemical reactivity and biological activity. The tert-butyl group can provide steric hindrance, affecting how the compound interacts with other molecules and potentially enhancing its stability and efficacy in certain applications.

Properties

IUPAC Name

(2-tert-butyl-1,3-thiazol-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS/c1-8(2,3)7-9-4-6(5-10)11-7/h4,10H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNNILFVQBALLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(S1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.